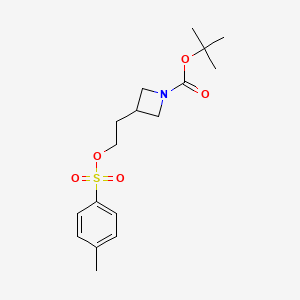

Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tosyloxyethyl substituent at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis due to the tosyloxy group’s role as a versatile leaving group, enabling nucleophilic substitution reactions for further functionalization. Its molecular formula is C₁₇H₂₅NO₅S, with a molecular weight of 355.45 g/mol (exact structure and properties inferred from related compounds in and ). The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic transformations. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-10-9-14-11-18(12-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLBYQYYUNVJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and p-toluenesulfonic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the acid by-products and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Oxidation Reactions: Oxidation can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. Conditions typically involve heating and the use of polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include azetidine derivatives with different functional groups, such as azides, alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocycles.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The azetidine ring provides a strained four-membered ring system that can undergo ring-opening reactions, leading to various functionalized products .

Comparison with Similar Compounds

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 158602-35-8)

- Substituent : Ethoxy-oxoethyl group (vs. tosyloxyethyl).

- Molecular Weight : 243.30 g/mol.

- Key Differences : The ethoxy-oxoethyl group introduces an ester moiety, enhancing electrophilicity for nucleophilic acyl substitutions. In contrast, the tosyloxyethyl group in the target compound is a superior leaving group (tosylate > ester in SN2 reactions). Bioactivity data from shows moderate GI absorption (likely due to ester hydrophilicity) and low BBB permeability.

Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

- Substituent : Bromoethyl group (vs. tosyloxyethyl).

- Molecular Weight : 264.16 g/mol.

- Key Differences : The bromine atom offers high reactivity in alkylation reactions but is less stable under basic conditions compared to tosylates. highlights its higher LogP (2.54 vs. ~3.5 for tosyl derivatives), suggesting increased lipophilicity.

Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS: 1547049-64-8)

- Substituent : Oxopropyl group (vs. tosyloxyethyl).

- Molecular Weight : 213.27 g/mol.

- Key Differences : The ketone group enables conjugate additions or reductions, diverging from the substitution chemistry of the tosyloxyethyl group. This compound’s lower molecular weight and higher polarity (TPSA = 55.8 Ų) may limit its utility in hydrophobic environments.

Biological Activity

Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate (CAS: 676125-83-0) is an organic compound with significant potential in medicinal chemistry. Its structure includes a nitrogen-containing azetidine ring, a tert-butyl group, and a tosylate moiety, which enhance its reactivity and biological profile. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H25NO5S

- Molecular Weight : 355.46 g/mol

- Purity : Typically around 98%

The presence of the tosyl group (p-toluenesulfonyl) in the compound is particularly noteworthy as it facilitates nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. In vitro assays have shown that compounds within this class exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications to the azetidine ring can significantly influence antibacterial potency.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | TBD |

| Isoniazid (control) | High | <0.1 µg/mL |

The biological activity of this compound is believed to be linked to its ability to interact with specific metabolic pathways. Preliminary studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival. Further research is needed to elucidate these mechanisms fully.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Key steps include:

- Formation of the Azetidine Ring : Utilizing appropriate precursors and conditions to create the azetidine framework.

- Tosylation : Introducing the tosyl group through nucleophilic substitution.

- Carboxylation : Adding the carboxylate moiety to complete the structure.

These synthetic pathways not only yield the target compound but also allow for the generation of derivatives with potentially enhanced biological activities.

Case Study 1: Antibacterial Activity Against M. tuberculosis

A study focused on a series of azetidine derivatives, including this compound, demonstrated promising results against M. tuberculosis. The researchers found that specific substitutions on the azetidine ring improved activity and reduced MIC values compared to standard antibiotics like isoniazid .

Case Study 2: Enzyme Interaction Studies

Research has indicated that azetidine derivatives may interact with metabolic enzymes, influencing pharmacokinetics and bioavailability. These interactions are critical for understanding how such compounds can be optimized for therapeutic use.

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate?

The synthesis typically involves sulfonylation of a hydroxyl intermediate using tosyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). Reactions are conducted in dichloromethane (DCM) at 0–20°C to control exothermicity and minimize side reactions. Yield optimization requires strict temperature control and stoichiometric balance of TsCl to the hydroxyl precursor .

Q. How is the compound characterized post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is standard for structural confirmation. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the tosyloxy moiety shows aromatic protons at ~7.2–7.8 ppm. High-Resolution Mass Spectrometry (HRMS) or elemental analysis validates molecular weight and purity .

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation or skin contact; if exposed, rinse immediately with water. In case of fire, use CO₂ or dry powder extinguishers. Toxic fumes (e.g., sulfur oxides) may form during combustion, necessitating a self-contained breathing apparatus for firefighters .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives?

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, tert-butyl carbamate-protected azetidines with (R)-configuration (e.g., 139986-03-1) are synthesized using chiral resolving agents or asymmetric catalysis. Monitoring via chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (>95%) .

Q. What mechanistic insights explain byproduct formation during tosylation?

Competing nucleophilic attack at the sulfonyl group or over-tosylation can generate di-tosylated byproducts. Kinetic studies using in situ IR or LC-MS reveal that excess TsCl and prolonged reaction times favor byproducts. Mitigation strategies include stepwise reagent addition and quenching unreacted TsCl with aqueous NaHCO₃ .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

Polar aprotic solvents (e.g., DCM) stabilize the compound by reducing nucleophilic degradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored under nitrogen in amber vials. Hydrolytic degradation pathways dominate in protic solvents (e.g., methanol), forming azetidine-3-carboxylic acid derivatives .

Q. What computational methods predict reactivity in functionalizing the azetidine ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitutions at the tosyloxyethyl chain. Fukui indices identify the azetidine nitrogen as the most nucleophilic site, guiding regioselective alkylation or acylation .

Q. How can contradictory NMR data for similar derivatives be resolved?

Overlapping signals (e.g., CH₂ groups in the azetidine ring) require advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR. For example, coupling constants (J = 10–12 Hz) in NOESY confirm axial-equatorial proton arrangements in rigid azetidine conformers .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate factors like TsCl equivalents, reaction time, and catalyst loading. Response surface methodology (RSM) maximizes yield while minimizing impurities .

- Purification : Automated flash chromatography (e.g., Combiflash 300+ with RediSep columns) using gradient elution (heptane/ethyl acetate) achieves >98% purity. Centrifugal partition chromatography (CPC) is preferred for polar byproducts .

- Analytical Validation : Pair LC-MS with evaporative light scattering detection (ELSD) to quantify non-UV-active impurities. X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.